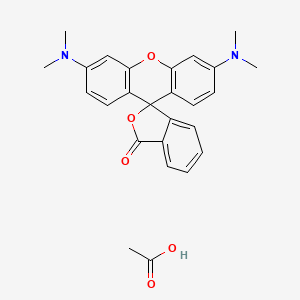

5(6)-Tetramethyl Rhodamine Carboxylic Acid

Beschreibung

BenchChem offers high-quality 5(6)-Tetramethyl Rhodamine Carboxylic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5(6)-Tetramethyl Rhodamine Carboxylic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C26H26N2O5 |

|---|---|

Molekulargewicht |

446.5 g/mol |

IUPAC-Name |

acetic acid;3',6'-bis(dimethylamino)spiro[2-benzofuran-3,9'-xanthene]-1-one |

InChI |

InChI=1S/C24H22N2O3.C2H4O2/c1-25(2)15-9-11-19-21(13-15)28-22-14-16(26(3)4)10-12-20(22)24(19)18-8-6-5-7-17(18)23(27)29-24;1-2(3)4/h5-14H,1-4H3;1H3,(H,3,4) |

InChI-Schlüssel |

VNRGODVGRCXKSJ-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=O)O.CN(C)C1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)N(C)C)C5=CC=CC=C5C(=O)O3 |

Herkunft des Produkts |

United States |

An In-depth Technical Guide to the Excitation and Emission Spectra of 5(6)-Carboxytetramethylrhodamine (TAMRA)

Introduction

5(6)-Carboxytetramethylrhodamine, commonly known as TAMRA, is a fluorescent dye belonging to the rhodamine family. It is widely utilized in biological and biochemical research for its bright orange-red fluorescence and stable photophysical properties.[1][2] TAMRA is commercially available as a mixture of two isomers, 5-TAMRA and 6-TAMRA, which differ in the substitution pattern on the benzoic acid ring.[1][3] While these isomers may exhibit slight differences in their photophysical and biological properties, for many applications, the isomeric mixture is used.[1][4] This guide provides a comprehensive overview of the excitation and emission spectra of 5(6)-TAMRA, factors influencing its fluorescence, and practical considerations for its use in a research setting.

Fundamental Principles of Fluorescence

To fully appreciate the spectral properties of TAMRA, a basic understanding of the phenomenon of fluorescence is essential. When a fluorophore like TAMRA absorbs a photon of light, an electron is promoted from its ground electronic state to a higher energy excited singlet state. The molecule then rapidly loses some of this energy through non-radiative processes, such as vibrational relaxation, to reach the lowest vibrational level of the first excited singlet state. From this state, the electron returns to the ground state, and the excess energy is released as a photon of light. This emitted photon is of lower energy (longer wavelength) than the absorbed photon, a phenomenon known as the Stokes shift.[5]

Caption: A simplified Jablonski diagram illustrating the processes of light absorption, non-radiative relaxation, and fluorescence emission.

Photophysical Properties of 5(6)-TAMRA

The utility of a fluorophore is defined by its specific photophysical properties. For 5(6)-TAMRA, these key parameters are summarized in the table below. It is important to note that these values can be influenced by the local environment of the dye.

| Property | Value | Source(s) |

| Excitation Maximum (λex) | ~540-555 nm | [2][6][7][8][9][10] |

| Emission Maximum (λem) | ~565-580 nm | [2][6][7][8][9][11][12] |

| Molar Extinction Coefficient (ε) | ~90,000 - 95,000 M⁻¹cm⁻¹ | [2][3][8][13] |

| Quantum Yield (Φ) | ~0.1 - 0.5 | [2][8] |

| Recommended Laser Lines | 532 nm or 546 nm | [6][10] |

Excitation and Emission Spectra: The excitation spectrum of 5(6)-TAMRA shows a broad absorption peak with a maximum typically in the range of 540-555 nm.[2][6][7][8][9][10] This corresponds to the wavelengths of light that are most efficiently absorbed by the molecule to initiate the fluorescence process. The emission spectrum is red-shifted relative to the excitation spectrum, with a maximum typically observed between 565 nm and 580 nm.[2][6][7][8][9][11][12] This characteristic Stokes shift is crucial for fluorescence-based applications as it allows for the separation of the emitted fluorescence signal from the excitation light.

Molar Extinction Coefficient and Quantum Yield: The molar extinction coefficient (ε) is a measure of how strongly a substance absorbs light at a given wavelength. TAMRA's high extinction coefficient of approximately 90,000-95,000 M⁻¹cm⁻¹ contributes to its brightness.[2][3][8][13] The quantum yield (Φ) represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. The quantum yield of TAMRA is reported to be in the range of 0.1 to 0.5, indicating that for every 10 photons absorbed, 1 to 5 photons are emitted as fluorescence.[2][8]

Factors Influencing TAMRA's Fluorescence

The fluorescence properties of 5(6)-TAMRA are not static and can be significantly influenced by its local environment. Understanding these factors is critical for designing robust and reproducible experiments.

-

pH Sensitivity: The fluorescence intensity of TAMRA is pH-dependent, with a notable decrease in intensity in alkaline environments (pH > 8.0).[2][5] This is attributed to structural changes in the rhodamine backbone at higher pH levels.[5] Therefore, it is recommended to use pH-stabilized buffers, such as HEPES, or maintain neutral to slightly acidic conditions during experiments to ensure stable fluorescence signals.[2][5]

-

Solvent Polarity: The polarity of the solvent can influence the excitation and emission maxima of TAMRA. For instance, in a pH 8 buffer, the absorption and emission maxima are red-shifted by approximately 8 nm compared to methanol, with a corresponding decrease in the extinction coefficient of about 10%.[3]

-

Concentration and Quenching: At high concentrations, TAMRA molecules can form non-fluorescent aggregates, leading to a phenomenon known as self-quenching.[5] This is an important consideration when determining the optimal degree of labeling for biomolecules.[5] Additionally, the fluorescence of TAMRA can be quenched through interactions with certain nucleobases, particularly guanine.[5] This property is often exploited in the design of nucleic acid probes.[5]

-

Temperature: Temperature can also affect fluorescence intensity. As temperature increases, the rate of non-radiative decay processes can increase, leading to a decrease in fluorescence quantum yield.[14]

Practical Guide to Measuring 5(6)-TAMRA Spectra

Accurate measurement of the excitation and emission spectra of 5(6)-TAMRA is fundamental for its effective use. This section provides a general protocol for acquiring these spectra using a spectrofluorometer.

Caption: A generalized experimental workflow for measuring the fluorescence spectra of 5(6)-TAMRA.

Experimental Protocol

Materials:

-

5(6)-TAMRA (acid or succinimidyl ester form)

-

Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Appropriate aqueous buffer (e.g., 0.1 M Phosphate Buffered Saline (PBS), pH 7.4)

-

Spectrofluorometer

-

Quartz cuvettes

Procedure:

-

Prepare a Stock Solution: Dissolve the 5(6)-TAMRA in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.[15][16] This stock solution should be prepared fresh and protected from light.[15]

-

Prepare a Working Solution: Dilute the stock solution in the desired aqueous buffer to a final concentration suitable for fluorescence measurements (typically in the low micromolar to nanomolar range). A concentration of 1 µmol/L is often ideal to minimize interference from molecular aggregation.[17]

-

Instrument Warm-up: Turn on the spectrofluorometer and allow the light source (e.g., Xenon arc lamp) to stabilize for the manufacturer-recommended time.

-

Acquire Emission Spectrum:

-

Set the excitation wavelength to the known excitation maximum of TAMRA (e.g., 545 nm).

-

Set the emission wavelength range to scan from approximately 555 nm to 700 nm.

-

Measure the fluorescence intensity of a buffer blank and then the TAMRA sample.

-

Subtract the blank spectrum from the sample spectrum to correct for background fluorescence.

-

-

Acquire Excitation Spectrum:

-

Set the emission wavelength to the known emission maximum of TAMRA (e.g., 575 nm).

-

Set the excitation wavelength range to scan from approximately 450 nm to 565 nm.

-

Measure the fluorescence intensity of a buffer blank and then the TAMRA sample.

-

Subtract the blank spectrum from the sample spectrum.

-

-

Data Analysis: From the corrected spectra, determine the wavelengths of maximum excitation and emission.

Common Applications and Considerations

The bright fluorescence and well-defined spectral properties of 5(6)-TAMRA make it a versatile tool in various biochemical and cellular assays.

-

Labeling of Biomolecules: TAMRA, often in its N-hydroxysuccinimide (NHS) ester form, is widely used to label primary amines on proteins, peptides, and nucleic acids.[7][15][16][18] The resulting conjugates are used in a multitude of applications including fluorescence microscopy, flow cytometry, and immunoassays.[1][15]

-

Förster Resonance Energy Transfer (FRET): TAMRA is a common acceptor fluorophore in FRET-based assays, often paired with a donor fluorophore like fluorescein (FAM).[5][7] FRET is a powerful technique for studying molecular interactions and conformational changes.[5]

-

Fluorescence Polarization/Anisotropy: Changes in the rotational motion of a TAMRA-labeled molecule upon binding to a larger partner can be monitored by fluorescence polarization or anisotropy, providing insights into binding affinities and kinetics.[19][20]

Key Considerations:

-

Isomer Purity: For applications requiring high reproducibility, using a single isomer of TAMRA (either 5-TAMRA or 6-TAMRA) may be preferable to the mixed isomer formulation, as it can lead to better resolution in purification steps.[3][21]

-

Degree of Labeling (DOL): Optimizing the DOL is crucial for obtaining a strong fluorescent signal without compromising the biological activity of the labeled molecule or inducing self-quenching.[18]

-

Photostability: While TAMRA exhibits good photostability under typical imaging conditions, prolonged or intense illumination can lead to photobleaching.[1] It is advisable to use anti-fade reagents and minimize light exposure where possible.

Conclusion

5(6)-TAMRA remains a cornerstone fluorophore in life sciences research due to its bright orange-red emission, high extinction coefficient, and well-characterized spectral properties. A thorough understanding of its excitation and emission spectra, as well as the environmental factors that can influence its fluorescence, is paramount for the successful design and interpretation of experiments. By following best practices for spectral measurement and considering the practical aspects of its use, researchers can effectively harness the power of 5(6)-TAMRA to illuminate a wide range of biological processes.

References

-

Protocol for Labeling Biomolecules with 5-TAMRA NHS Ester - You Do Bio. (n.d.). Retrieved from [Link]

-

TAMRA Fluorescent Labeling | LifeTein Peptide Blog. (2025, April 30). Retrieved from [Link]

-

5(6)-TAMRA,SE [5-(and-6)-Carboxytetramethylrhodamine, SE] - Anaspec. (n.d.). Retrieved from [Link]

-

TAMRA and its derivatives - Interchim. (n.d.). Retrieved from [Link]

-

Kvach, M. V., Stepanova, I. A., Prokhorenko, I. A., Stupak, A. P., Bolibrukh, D. A., Korshun, V. A., & Shmanai, V. V. (2009). Practical synthesis of isomerically pure 5- and 6-carboxytetramethylrhodamines, useful dyes for DNA probes. Bioconjugate chemistry, 20(8), 1673–1682. [Link]

-

Protocol for Labeling with 6-TAMRA NHS Ester - You Do Bio. (n.d.). Retrieved from [Link]

-

Measuring fluorescence anisotropy spectrum of Rhodamine B. (n.d.). Retrieved from [Link]

-

(5 and 6)-CarboxyTetramethylrhodamine, Mixed Isomers (5,6-TAMRA-OH). (n.d.). Retrieved from [Link]

-

5(6)-Carboxytetramethylrhodamine (5(6)-TAMRA), ~mixed isomers - emp BIOTECH's. (n.d.). Retrieved from [Link]

-

Fluorescence emission spectra of the donor (D, 5,6 TAMRA), acceptor (A,... - ResearchGate. (n.d.). Retrieved from [Link]

-

Plate Reader Fluorescence Calibration V.3 - Protocols.io. (2019, August 31). Retrieved from [Link]

-

TAMRA fluorescence quenching upon temperature induced... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

-

Is there a standard method to determine Rhodamine concentration in wastewater? (2024, November 18). Retrieved from [Link]

-

Quantitative assessment of rhodamine spectra. (n.d.). Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. lifetein.com [lifetein.com]

- 3. interchim.fr [interchim.fr]

- 4. Practical synthesis of isomerically pure 5- and 6-carboxytetramethylrhodamines, useful dyes for DNA probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. vectorlabs.com [vectorlabs.com]

- 7. 5(6)-TAMRA,SE [5-(and-6)-Carboxytetramethylrhodamine, SE] [anaspec.com]

- 8. 5-TAMRA NHS | Fluorescent Probes: Tocris Bioscience [rndsystems.com]

- 9. biotium.com [biotium.com]

- 10. empbiotech.com [empbiotech.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. (5 and 6)-CarboxyTetramethylrhodamine, Mixed Isomers (5,6-TAMRA-OH), 100 mg, ABI (5 mL / 20 mm Septum) | LGC, Biosearch Technologies [biosearchtech.com]

- 13. 5(6)-TAMRA [5(6)-Carboxytetramethylrhodamine] *CAS 98181-63-6* | AAT Bioquest [aatbio.com]

- 14. researchgate.net [researchgate.net]

- 15. youdobio.com [youdobio.com]

- 16. youdobio.com [youdobio.com]

- 17. Quantitative assessment of rhodamine spectra [html.rhhz.net]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. jasco.hu [jasco.hu]

- 20. jascoinc.com [jascoinc.com]

- 21. vectorlabs.com [vectorlabs.com]

The Definitive Guide to the Molar Extinction Coefficient of 5(6)-TAMRA: A Handbook for Researchers

Abstract

This technical guide provides a comprehensive exploration of the molar extinction coefficient (ε) of 5(6)-Carboxytetramethylrhodamine (TAMRA), a fluorescent dye of paramount importance in contemporary biological research. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of values to deliver a field-proven understanding of the factors influencing this critical parameter. We will delve into the theoretical underpinnings of the molar extinction coefficient, present a robust, self-validating protocol for its experimental determination, and discuss the implications of its variability. Our objective is to equip the reader with the expertise to confidently and accurately utilize 5(6)-TAMRA in their experimental designs.

Core Concepts: Understanding the Molar Extinction Coefficient of 5(6)-TAMRA

5(6)-Carboxytetramethylrhodamine, commonly referred to as TAMRA, is a bright, photostable orange-red fluorescent dye extensively used for labeling peptides, proteins, and nucleic acids.[1][2] The designation "5(6)" indicates that the product is a mixture of two structural isomers, where the carboxylic acid group is attached at either the 5 or 6 position of the xanthene ring.[2] While these isomers exhibit very similar spectral properties, for highly sensitive and reproducible applications, single isomers are sometimes preferred to avoid potential inconsistencies in conjugation and purification.[3]

The molar extinction coefficient (ε), also known as the molar absorptivity, is an intrinsic property of a substance that quantifies how strongly it absorbs light at a particular wavelength. It is a critical parameter for determining the concentration of a substance in solution using the Beer-Lambert Law. The Beer-Lambert Law is expressed as:

A = εlc

Where:

-

A is the absorbance (a dimensionless quantity)

-

ε is the molar extinction coefficient in units of M⁻¹cm⁻¹

-

l is the path length of the cuvette in cm (typically 1 cm)

-

c is the concentration of the substance in M (moles/liter)[4]

A higher molar extinction coefficient indicates that the substance is more effective at absorbing light at that specific wavelength, allowing for the detection of lower concentrations.

Factors Influencing the Molar Extinction Coefficient of 5(6)-TAMRA

The molar extinction coefficient of 5(6)-TAMRA is not a fixed constant but is influenced by several environmental factors. Understanding these variables is crucial for accurate quantification.

-

Solvent Polarity and Type: The solvent in which TAMRA is dissolved can significantly impact its spectral properties, including the molar extinction coefficient.[5][6] For instance, the extinction coefficient in methanol can differ from that in aqueous buffers like phosphate-buffered saline (PBS).[7] This is due to the interaction of the dye's dipole moment with the solvent molecules, which can alter the electronic transitions.[6]

-

pH of the Solution: The pH of the solvent can affect the ionization state of the carboxylic acid group on the TAMRA molecule, which in turn can influence its absorption spectrum and molar extinction coefficient.[5] For consistent results, it is imperative to use a buffered solution with a stable pH.

-

Conjugation to Biomolecules: When 5(6)-TAMRA is covalently attached to a biomolecule such as a protein or oligonucleotide, its local microenvironment changes. This can lead to shifts in the absorption maximum and a change in the molar extinction coefficient compared to the free dye in solution.[8]

-

Purity of the Dye: The purity of the 5(6)-TAMRA reagent is a critical, yet often overlooked, factor. Impurities will lead to an inaccurate determination of the dye concentration and consequently an erroneous calculation of the molar extinction coefficient. It is essential to use highly purified dye, with purity often specified as >90%.

Reported Values of the Molar Extinction Coefficient for 5(6)-TAMRA

The scientific literature and commercial suppliers report a range of molar extinction coefficients for 5(6)-TAMRA and its derivatives. This variability underscores the importance of the factors discussed above. The following table summarizes some of these reported values.

| Derivative | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Solvent/Conditions | Reference |

| 5(6)-TAMRA, mixed isomers | >78,000 | PBS, pH 7.4 | [1] |

| 5(6)-TAMRA Acid | 92,000 | Not specified | [3][9] |

| 5(6)-TAMRA SE (NHS Ester) | >90,000 | Methanol | [10] |

| 5(6)-TAMRA SE (NHS Ester) | 90,000 | Not specified | [11] |

| TAMRA (coupled) | 95,000 | pH 8 buffer | [7] |

Experimental Determination of the Molar Extinction Coefficient

For the highest accuracy in your experiments, it is strongly recommended to experimentally determine the molar extinction coefficient of 5(6)-TAMRA under your specific experimental conditions. This section provides a detailed, self-validating protocol for this purpose.

Principle

The protocol is based on the Beer-Lambert Law. By preparing a series of dilutions of 5(6)-TAMRA with known concentrations and measuring their absorbance at the wavelength of maximum absorption (λmax), a linear relationship between absorbance and concentration can be established. The slope of this line, when the path length is 1 cm, is the molar extinction coefficient.

Materials and Equipment

-

High-purity 5(6)-TAMRA, solid

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

The same buffer that will be used in your experiments (e.g., PBS, pH 7.4)

-

Calibrated analytical balance

-

Volumetric flasks (Class A)

-

Calibrated micropipettes

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

Experimental Workflow Diagram

Caption: Workflow for the experimental determination of the molar extinction coefficient.

Step-by-Step Protocol

Part 1: Preparation of a Primary Stock Solution in Organic Solvent

-

Rationale: 5(6)-TAMRA is sparingly soluble in aqueous buffers but readily dissolves in organic solvents like DMF or DMSO.[7][9] Preparing a concentrated primary stock in an organic solvent ensures complete dissolution and accurate initial concentration.

-

Procedure: a. Accurately weigh a small amount (e.g., 1-2 mg) of high-purity 5(6)-TAMRA using a calibrated analytical balance. Record the exact mass. b. Transfer the weighed dye to a small volumetric flask (e.g., 1 mL). c. Add a small amount of anhydrous DMF or DMSO to dissolve the dye completely. d. Bring the final volume to the mark with the same solvent and mix thoroughly. e. Calculate the precise molar concentration of this primary stock solution using the molecular weight of 5(6)-TAMRA (430.46 g/mol ).[3][12]

Part 2: Preparation of a Secondary Stock Solution and Serial Dilutions in Experimental Buffer

-

Rationale: The molar extinction coefficient should be determined in the same buffer system as your intended application. Diluting the primary organic stock into your aqueous experimental buffer minimizes the final concentration of the organic solvent, reducing its potential impact on the spectral properties.

-

Procedure: a. Prepare a secondary stock solution by diluting a small, precise volume of the primary stock solution into a larger volume of your experimental buffer in a volumetric flask. The final concentration of the organic solvent should be kept to a minimum (ideally <1%). b. From this secondary stock solution, prepare a series of at least five dilutions in your experimental buffer using volumetric flasks. The concentrations should be chosen to yield absorbance values between 0.1 and 1.0, which is the linear range for most spectrophotometers.[5]

Part 3: Spectrophotometric Measurement

-

Rationale: A full absorbance spectrum is initially required to determine the precise wavelength of maximum absorbance (λmax) for 5(6)-TAMRA in your specific buffer. Subsequent measurements are then taken at this λmax for the highest sensitivity and accuracy.

-

Procedure: a. Turn on the spectrophotometer and allow the lamp to warm up according to the manufacturer's instructions. b. Use your experimental buffer to blank the spectrophotometer. c. For the most concentrated dilution, record the full absorbance spectrum from approximately 250 nm to 700 nm to determine the λmax. The expected λmax for 5(6)-TAMRA is in the range of 540-560 nm.[1][13] d. Set the spectrophotometer to measure the absorbance at the determined λmax. e. Measure and record the absorbance of each of your prepared dilutions, starting from the most dilute and rinsing the cuvette with the next sample before measuring.

Part 4: Data Analysis and Calculation of the Molar Extinction Coefficient

-

Rationale: Plotting absorbance versus concentration should yield a straight line that passes through the origin, as predicted by the Beer-Lambert Law. The slope of this line is the molar extinction coefficient.

-

Procedure: a. Create a plot of absorbance at λmax (y-axis) versus concentration in M (x-axis). b. Perform a linear regression analysis on the data points. The R² value should be ≥ 0.99, indicating a strong linear relationship and validating the quality of your dilutions and measurements. c. The slope of the resulting line is the molar extinction coefficient (ε) in M⁻¹cm⁻¹.

Beer-Lambert Law Relationship Diagram

Caption: The linear relationship between absorbance and concentration according to the Beer-Lambert Law.

Conclusion

The molar extinction coefficient of 5(6)-TAMRA is a fundamental parameter for its quantitative use in research. While published values provide a useful starting point, this guide emphasizes the importance of understanding the factors that influence this value and provides a robust protocol for its experimental determination under application-specific conditions. By following the principles and procedures outlined herein, researchers can ensure the accuracy and reproducibility of their experiments involving this versatile fluorescent probe.

References

-

(5 and 6)-CarboxyTetramethylrhodamine, Mixed Isomers (5,6-TAMRA-OH). Link

-

5(6)-TAMRA Acid - Vector Labs. Link

-

UV Absorption Spectra of TAMRA and TAMRA Labeled Peptides: A Combined Density Functional Theory and Classical Molecular Dynamics Study - PMC. Link

-

5(6)-Carboxytetramethylrhodamine (TAMRA) (CAS 98181-63-6) | Abcam. Link

-

Carboxytetramethylrhodamine (5(6)-TAMRA), ~mixed isomers - emp BIOTECH's. Link

-

5(6)-TAMRA NHS Ester (mixture of isomers), 150810-69-8 | BroadPharm. Link

-

ab253390 TAMRA Antibody/Protein/Cell Labeling Kit. Link

-

TAMRA SE, 5 and 6 isomers - Biotium. Link

-

TAMRA Absorption and Emission Spectra. Link

-

5-(and 6)-TAMRA | CAS 98181-63-6 | SCBT - Santa Cruz Biotechnology. Link

-

5(6)-TAMRA (5(6)-Carboxytetramethylrhodamine) | Fluorescent Dye | MedChemExpress. Link

-

5(6)-TAMRA [5-(and-6)-Carboxytetramethylrhodamine] "Formulated" - Anaspec. Link

-

How to Measure the Extinction Coefficient of a Fluorescent Protein | MtoZ Biolabs. Link

-

TAMRA and its derivatives - Interchim. Link

-

Calculation of the molar extinction coefficient - The Royal Society of Chemistry. Link

-

6-TAMRA ACID DESCRIPTION. Link

-

Method of determining extinction coefficient of fluorescent dye and protein concentration of dye-protein conjugate - Google Patents. Link

-

AnaTag™ 5-TAMRA Microscale Protein Labeling Kit - Eurogentec. Link

-

An In-depth Technical Guide to 5(6)-Carboxyrhodamine (TAMRA) NHS Ester: Structure, Properties, and Applications - Benchchem. Link

-

Does anyone know how to calculate the extinction coefficient of a fluorophore, knowing that the molecular weight and the exact mass are calculated? | ResearchGate. Link

-

TAMRA Succinimidyl Ester (SE) - Product Information. Link

-

Solvent Effects upon Fluorescence Spectra and the Dipolemoments of Excited Molecules. Link

Sources

- 1. empbiotech.com [empbiotech.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. vectorlabs.com [vectorlabs.com]

- 4. How to Measure the Extinction Coefficient of a Fluorescent Protein | MtoZ Biolabs [mtoz-biolabs.com]

- 5. researchgate.net [researchgate.net]

- 6. semanticscholar.org [semanticscholar.org]

- 7. interchim.fr [interchim.fr]

- 8. UV Absorption Spectra of TAMRA and TAMRA Labeled Peptides: A Combined Density Functional Theory and Classical Molecular Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. vectorlabs.com [vectorlabs.com]

- 10. biotium.com [biotium.com]

- 11. biotium.com [biotium.com]

- 12. scbt.com [scbt.com]

- 13. (5 and 6)-CarboxyTetramethylrhodamine, Mixed Isomers (5,6-TAMRA-OH), 100 mg, ABI (5 mL / 20 mm Septum) | LGC, Biosearch Technologies [biosearchtech.com]

Technical Deep Dive: Photophysics and Quantum Yield of 5(6)-Tetramethylrhodamine (TAMRA)

Topic: Quantum yield of 5(6)-Tetramethylrhodamine Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

5(6)-Carboxytetramethylrhodamine (TAMRA) is a ubiquitous fluorophore in life sciences, renowned for its spectral stability and optimal excitation by the 543 nm (HeNe) and 546 nm (Hg-arc) spectral lines. Despite its widespread use as a FRET acceptor and labeling agent, its quantum yield (QY,

This guide provides a rigorous examination of the photophysical properties of TAMRA, establishing a validated framework for determining its quantum yield. We synthesize data from authoritative sources to clarify the discrepancy between "free dye" and "conjugate" fluorescence, offering a standardized protocol for relative QY determination against gold-standard references.

Fundamental Photophysics

Chemical Identity and Isomerism

Commercially available TAMRA is typically a mixture of two isomers: 5-carboxytetramethylrhodamine and 6-carboxytetramethylrhodamine.

-

5-isomer: Carboxyl group at the para position relative to the xanthene ring oxygen.

-

6-isomer: Carboxyl group at the meta position.

While the isomers can be separated for high-precision HPLC applications, their absorption and emission spectra are virtually identical. However, for strict QY measurements, using a single isomer (often 5-TAMRA) reduces batch-to-batch variability in extinction coefficients.

Spectral Characteristics

TAMRA belongs to the rhodamine class of xanthene dyes. Its photophysics are governed by a rigid planar structure that minimizes non-radiative decay pathways in organic solvents, leading to high brightness.

-

Excitation Max (

): ~540–555 nm (Solvent dependent) -

Emission Max (

): ~565–580 nm -

Extinction Coefficient (

): ~90,000 – 95,000 M⁻¹cm⁻¹ in Methanol

Jablonski Diagram: Energy Dissipation Pathways

The quantum yield is defined as the ratio of photons emitted to photons absorbed (

Figure 1: Simplified Jablonski diagram illustrating the competition between radiative fluorescence and non-radiative decay pathways.

Quantum Yield Data Matrix

The quantum yield of TAMRA is not a static constant; it is a dynamic variable dependent on the solvent shell and conjugation state.

| Condition / Solvent | Quantum Yield ( | Reference Standard | Notes |

| Methanol | 0.68 | Rhodamine 101 / Rh6G | Widely accepted baseline for free acid [1]. |

| Ethanol | ~0.60 – 0.68 | Rhodamine 101 | Similar to methanol; prevents aggregation better than water. |

| Water / PBS | < 0.10 – 0.30 | Rhodamine 6G | Highly prone to quenching via dimerization (H-aggregates) [2]. |

| Conjugated (DNA) | 0.38 | Fluorescein | Value varies by sequence; adjacent Guanosine (G) quenches fluorescence [3]. |

| Conjugated (Protein) | 0.10 – 0.40 | - | Dependent on Degree of Labeling (DOL); self-quenching occurs at high DOL. |

Key Insight: Unlike Fluorescein (FAM), TAMRA is relatively pH-insensitive in the physiological range (pH 6–9). However, its QY drops precipitously in water due to the formation of non-fluorescent dimers at concentrations >10 µM.

Experimental Protocol: Relative Quantum Yield Determination

To determine the QY of a specific TAMRA conjugate or derivative, the Relative Method (Williams et al.) is required. This method compares the integrated fluorescence of the sample to a standard of known QY.[1][2]

Selection of Reference Standard

-

Primary Standard: Rhodamine 101 in Ethanol (

or -

Alternative: Rhodamine 6G in Ethanol (

).[3] -

Why: These dyes have overlapping excitation/emission spectra with TAMRA, minimizing refractive index and instrument sensitivity errors.

Protocol Steps

-

Preparation: Prepare stock solutions of TAMRA (Sample) and Rhodamine 101 (Reference) in their respective solvents.

-

Absorbance Matching: Prepare a dilution series (5 concentrations) for both Sample and Reference.

-

Critical: Absorbance at the excitation wavelength (

nm) must be kept below 0.1 OD (optimally 0.01–0.05) to avoid inner-filter effects.

-

-

Acquisition: Measure the fluorescence emission spectrum for each dilution. Integrate the total area under the emission curve (

). -

Analysis: Plot Integrated Fluorescence Intensity (

) vs. Absorbance (

Calculation

-

: Quantum Yield[3][4][5][6][7][8][9][10]ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -

: Slope of the line (

- : Refractive index of the solvent (e.g., Ethanol = 1.36, Water = 1.33)

Workflow Visualization

Figure 2: Step-by-step workflow for determining relative quantum yield using the gradient method.

Critical Factors & Troubleshooting

Concentration Quenching (H-Aggregates)

Rhodamine derivatives are notorious for stacking interactions. In aqueous solutions, TAMRA forms non-fluorescent H-dimers (face-to-face stacking) at concentrations as low as 10 µM.

-

Symptom: Loss of linearity in the

vs. -

Solution: Ensure all measurements are taken at concentrations < 5 µM. Add a co-solvent (e.g., DMSO) or surfactant (e.g., 0.01% Tween-20) if the application permits.

Conjugation Effects

When TAMRA is conjugated to DNA, its QY is modulated by the proximity of Guanosine bases. Guanosine acts as an electron donor, quenching TAMRA via Photo-induced Electron Transfer (PeT).

-

Correction: When using TAMRA as a FRET acceptor on DNA, verify the sequence context. A "dark" acceptor will yield false FRET efficiency values.

References

-

Magde, D., Rojas, G. E., & Seybold, P. G. (1999). Solvent dependence of the fluorescence lifetimes of xanthene dyes. Photochemistry and Photobiology, 70(5), 737-744.

-

Bindhu, C. V., & Harilal, S. S. (2001). Solvent effect on absolute fluorescence quantum yield of rhodamine 6G determined using thermal lens technique. Analytical Sciences.

-

Marras, S. A., Kramer, F. R., & Tyagi, S. (2002). Efficiencies of fluorescence resonance energy transfer and contact-mediated quenching in oligonucleotide probes. Nucleic Acids Research, 30(21), e122.

-

Karstens, T., & Kobs, K. (1980). Rhodamine B and Rhodamine 101 as Reference Substances for Fluorescence Quantum Yield Measurements. Journal of Physical Chemistry, 84(14), 1871-1872.

-

Thermo Fisher Scientific. Reference Dye Sampler Kit (R-14782) Product Information.

Sources

- 1. static.horiba.com [static.horiba.com]

- 2. rsc.org [rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. 5-TAMRA NHS | Fluorescent Probes: Tocris Bioscience [rndsystems.com]

- 6. researchgate.net [researchgate.net]

- 7. Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents: improved absolute standards for quantum yields - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. engineering.purdue.edu [engineering.purdue.edu]

- 9. academic.oup.com [academic.oup.com]

- 10. Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents: improved absolute standards for quantum yields - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stability and Storage of 5(6)-TAMRA

Introduction: The Enduring Utility of a Workhorse Fluorophore

Tetramethylrhodamine (TAMRA) is a xanthene-based fluorescent dye that has remained a cornerstone in biological research for decades. Its bright orange-red fluorescence, high molar extinction coefficient, and relative photostability have cemented its role in a vast array of applications, including DNA sequencing, fluorescence microscopy, and immunoassays.[1] Commercially available as a mixture of two structural isomers, 5-TAMRA and 6-TAMRA, or as single isomers, this fluorophore is most commonly utilized in its amine-reactive N-hydroxysuccinimidyl (NHS) ester form, designated as 5(6)-TAMRA SE, for covalent labeling of proteins, peptides, and oligonucleotides.[2][3]

The success of any experiment employing 5(6)-TAMRA, however, is fundamentally reliant on the integrity of the dye. Degradation of the fluorophore, either prior to or after conjugation, can lead to a cascade of experimental failures, from low labeling efficiency and high background signal to a complete loss of fluorescence. This guide provides a comprehensive technical overview of the factors influencing the stability of 5(6)-TAMRA and its conjugates, offering field-proven insights and detailed protocols to ensure the generation of robust and reproducible data.

The Chemical Foundation of 5(6)-TAMRA Stability

The stability of 5(6)-TAMRA is governed by the chemical properties of both its rhodamine core and, in the case of its popular succinimidyl ester derivative, the reactive NHS ester group. Understanding the vulnerabilities of these two components is paramount to its proper handling and storage.

The Rhodamine Core: A Balance of Photostability and Environmental Sensitivity

The core structure of TAMRA is a xanthene ring system, which is responsible for its fluorescent properties.[1] While generally regarded as having excellent photostability compared to other fluorophores like fluorescein, the rhodamine core is not impervious to degradation.[1][4]

-

Photobleaching: Prolonged exposure to high-intensity light can lead to irreversible photochemical destruction of the fluorophore.[1] This process, known as photobleaching, occurs when the dye molecule in an excited state undergoes chemical reactions, often with molecular oxygen, leading to non-fluorescent products.[5] The presence of certain metal ions, such as Mn2+, has been shown to accelerate photobleaching by promoting intersystem crossing to the triplet state, a precursor to photodegradation.[6]

-

pH Sensitivity: The fluorescence of the TAMRA core is sensitive to pH. In strongly alkaline environments (pH > 8.0), the zwitterionic form of the rhodamine backbone can undergo structural changes that lead to a reduction in its fluorescence quantum yield.[7] For most biological applications within a physiological pH range, this effect is minimal, but it is a critical consideration for experiments conducted under more basic conditions.

-

Temperature Effects: The fluorescence intensity of TAMRA is also temperature-dependent. As temperature increases, the likelihood of non-radiative decay pathways (energy dissipation as heat) increases, leading to a decrease in fluorescence intensity.[8][9] This is a reversible process, but it is an important consideration for quantitative fluorescence measurements.

The NHS Ester: A Highly Reactive but Unstable Moiety

The N-hydroxysuccinimidyl (NHS) ester is the workhorse for conjugating TAMRA to primary amines on biomolecules. Its reactivity, however, is a double-edged sword, as it is highly susceptible to hydrolysis.

-

Hydrolysis: In the presence of water, the NHS ester can be hydrolyzed, regenerating the carboxylic acid form of TAMRA and releasing N-hydroxysuccinimide.[10] This hydrolyzed form of TAMRA is no longer capable of reacting with primary amines, leading to a failure in conjugation. The rate of hydrolysis is highly dependent on pH, increasing dramatically in alkaline conditions.[10][11]

The competition between aminolysis (the desired reaction with the amine) and hydrolysis is a critical factor in the success of any labeling experiment with 5(6)-TAMRA SE.

Recommended Storage and Handling Protocols

Proper storage and handling are the first lines of defense against the degradation of 5(6)-TAMRA. The following protocols are based on a synthesis of manufacturer recommendations and best practices from the field.

Storage of Solid 5(6)-TAMRA and its Derivatives

| Compound Form | Recommended Storage Temperature | Key Considerations |

| 5(6)-TAMRA, Free Acid | -20°C[3] | Protect from light. Can be stored at 4°C for shorter periods.[2] |

| 5(6)-TAMRA, SE | -20°C[2] | Must be kept desiccated. Moisture will lead to hydrolysis of the NHS ester. Protect from light. |

Expert Insight: Upon receiving solid 5(6)-TAMRA SE, it is advisable to aliquot the powder into smaller, single-use vials. This practice minimizes the number of times the main stock is exposed to atmospheric moisture when vials are opened, thereby preserving the reactivity of the NHS ester. Always allow the vial to warm to room temperature before opening to prevent condensation of moisture inside the container.

Storage of 5(6)-TAMRA Stock Solutions

5(6)-TAMRA and its derivatives are typically dissolved in an anhydrous organic solvent, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), to create a concentrated stock solution.[2][12]

| Solvent | Recommended Storage Temperature | Shelf Life | Key Considerations |

| Anhydrous DMSO | -20°C | Up to 3 months[13] | Aliquot into single-use volumes to avoid repeated freeze-thaw cycles. Protect from light and moisture. |

| Anhydrous DMF | -20°C | Up to 3 months[13] | Ensure the use of high-quality, amine-free DMF, as any contaminating dimethylamine can react with the NHS ester.[12] |

Storage of TAMRA-Conjugated Biomolecules

The stability of TAMRA-conjugated biomolecules is influenced by both the dye and the biomolecule itself.

| Conjugate Type | Recommended Storage Temperature | Key Considerations |

| Proteins/Antibodies | 4°C (short-term) or -20°C (long-term)[13] | Protect from light. For long-term storage at -20°C, the addition of a cryoprotectant like glycerol to a final concentration of 50% is recommended. Adding a carrier protein like BSA can help prevent denaturation.[13] |

| Oligonucleotides | -20°C[14] | Protect from light. Store in a slightly alkaline buffer (pH 7-9) to prevent acid-induced degradation of the oligonucleotide.[15] Aliquot to minimize freeze-thaw cycles.[15] |

Degradation Pathways: A Visual Guide

Understanding the chemical transformations that lead to the inactivation of 5(6)-TAMRA is crucial for troubleshooting and optimizing experimental protocols.

Hydrolysis of 5(6)-TAMRA SE

The primary degradation pathway for the un-conjugated dye is the hydrolysis of the NHS ester.

Caption: Hydrolysis of 5(6)-TAMRA SE in the presence of water.

Photobleaching of the TAMRA Core

While the exact mechanisms can be complex, a simplified model of photobleaching involves the transition of the dye to a long-lived triplet state, which can then react with molecular oxygen to form reactive oxygen species (ROS) that ultimately destroy the fluorophore.[5]

Caption: Simplified Jablonski diagram illustrating a photobleaching pathway.

Experimental Protocols for Stability Assessment

Verifying the integrity of your 5(6)-TAMRA stock and conjugates is a critical quality control step.

Protocol 1: Assessing the Reactivity of 5(6)-TAMRA SE via Spectrophotometry

This protocol provides a simple method to estimate the degree of hydrolysis of your 5(6)-TAMRA SE stock. It is based on the fact that the hydrolysis of the NHS ester releases N-hydroxysuccinimide, which has a measurable absorbance at 260 nm.

Materials:

-

5(6)-TAMRA SE stock solution in anhydrous DMSO

-

Amine-free buffer (e.g., 0.1 M sodium phosphate, pH 7.0)

-

0.5 N NaOH

-

UV-Vis Spectrophotometer

Procedure:

-

Prepare a working solution of 5(6)-TAMRA SE in the amine-free buffer.

-

Immediately measure the absorbance at 260 nm. This reading represents the baseline absorbance.

-

Add a small volume of 0.5 N NaOH to the solution to rapidly and completely hydrolyze the NHS ester.

-

Immediately re-measure the absorbance at 260 nm.

-

A significant increase in absorbance at 260 nm after the addition of NaOH indicates that the NHS ester was intact and has been hydrolyzed. A small or no increase suggests that the NHS ester was already largely hydrolyzed.

Protocol 2: Purity Analysis of TAMRA-Labeled Peptides or Proteins by RP-HPLC

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a powerful tool for assessing the purity of TAMRA-labeled biomolecules and separating the labeled product from unconjugated dye.[6]

Materials:

-

TAMRA-labeled sample

-

Solvent A: 0.1% Trifluoroacetic acid (TFA) in water

-

Solvent B: 0.1% TFA in acetonitrile

-

C18 RP-HPLC column

-

HPLC system with a UV-Vis or photodiode array (PDA) detector

Procedure:

-

Sample Preparation: Dissolve the lyophilized TAMRA-labeled sample in Solvent A or a mixture of Solvent A and B. Filter the sample through a 0.22 µm syringe filter.

-

Column Equilibration: Equilibrate the C18 column with your starting conditions (e.g., 95% Solvent A and 5% Solvent B).

-

Injection: Inject the prepared sample onto the column.

-

Elution Gradient: Apply a linear gradient from your starting conditions to a higher concentration of Solvent B (e.g., 95%) over a set time (e.g., 30 minutes).

-

Detection: Monitor the elution profile at two wavelengths: ~220 nm (for the peptide/protein backbone) and ~555 nm (for the TAMRA label).

-

Data Analysis: A pure TAMRA-labeled product should elute as a single, sharp peak that absorbs at both wavelengths. The presence of a peak at ~555 nm that does not co-elute with the main product peak indicates the presence of free or hydrolyzed dye.

Troubleshooting Guide

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low Degree of Labeling (DOL) | 1. Hydrolyzed 5(6)-TAMRA SE stock. 2. Presence of primary amines (e.g., Tris buffer) in the protein solution. 3. Suboptimal pH for the labeling reaction. | 1. Use a fresh aliquot of 5(6)-TAMRA SE dissolved in anhydrous DMSO. 2. Ensure your protein buffer is amine-free (e.g., PBS, HEPES).[16] 3. Adjust the reaction pH to 8.0-9.0.[16] |

| High Background Fluorescence in Final Product | 1. Inefficient removal of unconjugated dye. 2. Non-specific binding of the hydrolyzed dye to the biomolecule. | 1. Optimize your purification method (e.g., use a longer size-exclusion column, increase the number of dialysis buffer changes).[4] 2. Consider adding a low concentration of a non-ionic detergent (e.g., Tween-20) to your purification buffer to minimize non-specific interactions.[4] |

| Protein Aggregation After Labeling | 1. High degree of labeling, increasing the hydrophobicity of the protein. | 1. Reduce the molar ratio of dye to protein in the labeling reaction.[16] 2. Perform the labeling and purification at a lower protein concentration.[4] |

| Rapid Loss of Fluorescence During Imaging | 1. Photobleaching due to high laser power or prolonged exposure. | 1. Reduce the laser power to the minimum necessary for a good signal-to-noise ratio. 2. Minimize the exposure time. 3. Consider using an anti-fade mounting medium for fixed samples. |

Conclusion: Ensuring Success Through Stability

5(6)-TAMRA remains an invaluable tool for researchers across the life sciences. Its utility, however, is directly tied to its chemical integrity. By understanding the factors that contribute to its degradation—namely moisture, light, extreme pH, and high temperatures—and by implementing rigorous storage and handling protocols, researchers can ensure the stability of their TAMRA reagents and conjugates. The implementation of routine quality control checks, such as those outlined in this guide, provides a self-validating system to confirm the quality of labeled biomolecules, ultimately leading to more reliable and reproducible experimental outcomes.

References

- Purification of TAMRA-Labeled Proteins: Application Notes and Protocols. (2025). Benchchem.

- Technical Support Center: Purification of TAMRA-Labeled Molecules. (2025). Benchchem.

- E. Koike, et al. (2017).

- TAMRA Succinimidyl Ester (SE)

- Technical Support Center: Purification of TAMRA-Labeled Molecules. (2025). Benchchem.

- Changes in Fluorescence Properties Due to Temperature—Using a Thermoelectric Single-Cell Constant-Temper

- E. M. S. Stennett, G. Kodis, & M. Levitus. (2012). Photobleaching and blinking of TAMRA induced by Mn(2+). Chemphyschem.

- TAMRA Fluorophore: A Technical Guide to Photostability and pH Sensitivity. (2025). Benchchem.

- TAMRA Fluorescent Labeling. (2025). LifeTein Peptide Blog.

- A Comparative Guide to Mass Spectrometry Analysis of TAMRA-PEG3-COOH Labeled Peptides. (2025). Benchchem.

- Reaction time and temperature dependence of fluorescence intensity for... (n.d.).

- Hydrolytic stability of the fluorescent TAMRA thioester, T1-TAM: HPLC... (n.d.).

- Application Notes and Protocols for Labeling Oligonucleotides with TAMRA. (2025). Benchchem.

- TAMRA and its deriv

- F. Staudacher, et al. (2021).

- Technical Support Center: Stability of TAMRA-PEG4-Alkyne in the Presence of Reducing Agents. (2025). Benchchem.

- E. Koike, et al. (2017).

- A. V. Kachalova, et al. (2009). Practical synthesis of isomerically pure 5- and 6-carboxytetramethylrhodamines, useful dyes for DNA probes. PubMed.

- TAMRA dye for labeling in life science research. (n.d.). baseclick GmbH.

- J. M. St-Pierre, et al. (2013).

- TAMRA-C9-Suc-CPG, 5-Carboxy Single Isomer. (n.d.). LGC, Biosearch Technologies.

- 6-TAMRA ACID DESCRIPTION. (n.d.). Vector Labs.

- Photobleaching and Its Kinetics of Fluorescein Dyes in PVA Polymer M

- Carboxytetramethylrhodamine (5(6)-TAMRA), ~mixed isomers. (n.d.). emp BIOTECH's.

- Bleaching‐Resistant Super‐Resolution Fluorescence Microscopy. (2022). PMC - NIH.

- Changes in Fluorescence Properties Due to Temperature—Using a Thermoelectric Single-Cell Constant-Temper

- S. P. Singh, et al. (2014).

- TAMRA SE, 5 and 6 isomers. (n.d.). Biotium.

- Impurity and Degradation Product Analysis. (n.d.). MS & NMR Center / Alfa Chemistry.

- Can a TAMRA-conjugated peptide undergo complete degradation in 4 hours at 4°C? (2015).

- NHS Ester Labeling of Biomolecules Containing Primary Amino Groups. (n.d.). Lumiprobe.

- RT-PCR Troubleshooting. (n.d.). MilliporeSigma.

- An In-Depth Technical Guide to the Mechanism of NHS Ester Reactions with Primary Amines. (n.d.). Benchchem.

- Analysis of Photobleaching in Single-Molecule Multicolor Excitation and Förster Resonance Energy Transfer Measurements. (2006).

- Handling and Storage of Oligonucleotides. (2017). Jena Bioscience.

-

. (n.d.).

- Basic Hydrolysis of Esters - Saponific

- Identification of Degradation Products of Synthetic Peptides with Nano-LC/MS on an Orbitrap Mass Spectrometer: HUPO 2011. (n.d.). Thermo Fisher Scientific.

- Waste Handling and Disposal SC-75. (n.d.). Environmental Health & Safety |.

- Radioactive Waste Management SOP. (n.d.). Environmental Health & Safety.

- hydrolysis of esters. (n.d.). Chemguide.

- Labeling Chemistry Support—Troubleshooting. (n.d.). Thermo Fisher Scientific - RU.

- Amine-Reactive Crosslinker Chemistry. (n.d.). Thermo Fisher Scientific - US.

- NIH Waste Disposal Guide 2022. (n.d.).

- Ten recommendations for the UN's International Legally Binding Instrument (ILBI) on Plastic Pollution. (2024). TOMRA.

Sources

- 1. TAMRA dye for labeling in life science research [baseclick.eu]

- 2. interchim.fr [interchim.fr]

- 3. vectorlabs.com [vectorlabs.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Bleaching‐Resistant Super‐Resolution Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Photobleaching and blinking of TAMRA induced by Mn(2+) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. lifetein.com [lifetein.com]

- 8. Emission Characteristics of Fluorescent Labels with Respect to Temperature Changes and Subsequent Effects on DNA Microchip Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. shimadzu.com [shimadzu.com]

- 10. researchgate.net [researchgate.net]

- 11. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]

- 12. lumiprobe.com [lumiprobe.com]

- 13. researchgate.net [researchgate.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. mdpi.com [mdpi.com]

- 16. benchchem.com [benchchem.com]

5(6)-TAMRA: Molecular Specifications, Bioconjugation Mechanisms, and Applications in Drug Development

Executive Summary

5(6)-Carboxytetramethylrhodamine, universally known as 5(6)-TAMRA, is a premier fluorophore in the fields of bioconjugation, fluorescence microscopy, and drug discovery. Renowned for its exceptional photostability, high quantum yield, and pH-insensitive fluorescence, it serves as a robust tool for labeling peptides, proteins, and nucleic acids. As an Application Scientist, I have structured this whitepaper to provide a comprehensive technical analysis of 5(6)-TAMRA. This guide details its molecular properties, the chemical causality behind its conjugation protocols, and its advanced applications in modern drug development.

Chemical Identity & Structural Dynamics

5(6)-TAMRA exists as a mixture of two structural isomers: 5-carboxytetramethylrhodamine and 6-carboxytetramethylrhodamine. While single isomers are occasionally preferred for high-resolution HPLC purification of small oligonucleotides or peptides, the mixed isomer form is the industry standard for protein labeling due to its cost-effectiveness and identical spectral properties[1].

To effectively utilize this dye, researchers must select the correct reactive derivative based on their target functional group.

Table 1: Chemical and Physical Properties of 5(6)-TAMRA and Derivatives

| Property | 5(6)-TAMRA (Free Acid) | 5(6)-TAMRA SE (NHS Ester) | 5(6)-TAMRA Cadaverine |

| CAS Number | [2] | [3] | [4] |

| Molecular Weight | 430.45 g/mol [2] | 527.53 g/mol [3] | 514.62 g/mol [4] |

| Molecular Formula | C₂₅H₂₂N₂O₅ | C₂₉H₂₅N₃O₇ | C₃₀H₃₄N₄O₄ |

| Primary Reactivity | Inert (Requires activation) | Primary Amines (e.g., Lysine) | Carboxylic Acids (via EDC) |

Photophysical Properties & Spectral Causality

The spectral profile of 5(6)-TAMRA is characterized by a strong absorption band in the green visible light spectrum and an orange-red emission[5]. Its photophysical stability is rooted in the rigid xanthene ring structure, which minimizes non-radiative decay pathways and ensures a high quantum yield even in complex biological matrices.

Table 2: Spectral Characteristics

| Parameter | Value | Clinical/Experimental Significance |

| Excitation Maximum (Ex) | ~543 - 552 nm[6] | Optimally excited by 532 nm or 546 nm laser lines[7]. |

| Emission Maximum (Em) | ~570 - 578 nm[6] | Emits in the orange-red spectrum, avoiding cellular autofluorescence. |

| Extinction Coefficient (ε) | ~84,000 M⁻¹cm⁻¹[8] | High molar absorptivity ensures bright signal even at low labeling densities. |

Mechanisms of Bioconjugation: The Causality of Reaction Conditions

Successful bioconjugation is not merely following a recipe; it is managing competing chemical kinetics. The most common derivative, (Succinimidyl Ester), reacts with primary amines (such as the ε-amino group of lysine residues or the N-terminus of proteins) to form a stable, covalent amide bond[9].

The Causality of pH: The nucleophilic acylation reaction requires the target amine to be in its unprotonated, nucleophilic state. Therefore, the buffer pH must be strictly maintained between 8.0 and 9.0 (optimally 8.5)[9].

-

If pH < 8.0: The amines remain protonated (NH₃⁺), drastically reducing their nucleophilicity and collapsing the labeling efficiency[9].

-

If pH > 9.0: The hydroxide ions (OH⁻) in the buffer outcompete the amines, leading to rapid hydrolysis of the NHS ester into the non-reactive 5(6)-TAMRA free acid.

The Causality of Solvent: NHS esters are highly moisture-sensitive. 5(6)-TAMRA SE must be reconstituted in anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) to prevent premature hydrolysis before introduction to the aqueous protein solution[9].

Experimental Protocol: 5(6)-TAMRA SE Protein Conjugation

This protocol is designed as a self-validating system. By calculating the Degree of Labeling (DOL) at the end, the researcher mathematically verifies the success of the chemical reaction.

Step 1: Protein Preparation

-

Ensure the target protein is at a concentration of 2-10 mg/mL [9]. Concentrations below 2 mg/mL suffer from poor bimolecular collision rates, significantly reducing efficiency[9].

-

Dialyze the protein into an amine-free buffer (e.g., 0.1 M Sodium Bicarbonate, pH 8.5). Critical Causality: Tris or glycine buffers contain primary amines that will act as competitive nucleophiles and scavenge the dye[9].

Step 2: Dye Reconstitution

-

Equilibrate the 5(6)-TAMRA SE vial to room temperature before opening to prevent condensation.

-

Reconstitute the dye in anhydrous DMSO to create a 10 mM stock solution [9]. Vortex thoroughly.

Step 3: Nucleophilic Acylation Reaction

-

Calculate the required dye volume to achieve a 10:1 molar ratio of Dye to Protein[9].

-

Add the dye dropwise to the protein solution while gently shaking to prevent localized dye precipitation[9].

-

Incubate the reaction mixture in the dark at room temperature for 60 minutes [9].

Step 4: Purification (Desalting)

-

Equilibrate a Sephadex G-25 size-exclusion column with PBS (pH 7.2-7.4)[9].

-

Load the reaction mixture. The larger protein-dye conjugate will elute first, while the smaller unreacted free dye will be retained in the porous matrix[9].

Step 5: Self-Validation (Degree of Labeling Calculation)

-

Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and 555 nm (A₅₅₅).

-

Calculate the DOL using the formula: DOL = (A₅₅₅ / ε_dye) /[(A₂₈₀ - (A₅₅₅ * CF)) / ε_protein] (Where CF is the correction factor for TAMRA absorbance at 280 nm, typically ~0.3). An optimal DOL for IgG antibodies is between 2 and 4.

Mandatory Visualization: Conjugation Workflow

Workflow of 5(6)-TAMRA SE protein bioconjugation and DOL validation.

Applications in Drug Development & Fluorescence Assays

5(6)-TAMRA is a foundational tool in modern pharmacology, utilized extensively in high-throughput screening and mechanistic cellular studies.

Fluorescence Resonance Energy Transfer (FRET): Because of its excitation/emission overlap profile, 5(6)-TAMRA is frequently utilized as a FRET acceptor for fluorescein (FAM) or as a FRET donor for far-red dyes like[10]. In drug screening, FRET-based protease assays utilize TAMRA-labeled peptides to monitor enzyme cleavage kinetics, which is crucial for developing protease inhibitors[10].

Fluorescence Polarization (FP) in GPCR Targeting: G protein-coupled receptors (GPCRs) are primary targets in drug development. 5(6)-TAMRA is highly effective in Fluorescence Polarization assays. For example, 5(6)-TAMRA-labeled Neuropeptide Y (NPY) has been used to determine the binding affinity (EC₅₀) of ligands to the [11]. When the small, rapidly tumbling TAMRA-peptide binds to the massive GPCR, its rotational diffusion slows down, leading to a quantifiable increase in polarized light emission[11].

Cellular Imaging and Intracellular Tracking: Due to its pH insensitivity, TAMRA is ideal for tracking biomolecules through the acidic environments of endosomes and lysosomes. It is widely applied in evaluating the cellular uptake, gene expression, and intracellular trafficking of novel drug delivery vehicles, such as reducible polymeric cellular delivery systems[12][13].

References

-

5(6)-TAMRA (5(6)-Carboxytetramethylrhodamine) | Fluorescent Dye - MedChemExpress.

-

TAMRA[5(6)-Carboxytetramethylrhodamine] CAS 98181-63-6 - AAT Bioquest.

-

5(6)-Carboxytetramethylrhodamine (5(6)-TAMRA), mixed isomers - emp BIOTECH.

-

5(6)-TAMRA, SE - ABP Biosciences.

-

5(6)-Carboxytetramethylrhodamine alkyne - emp BIOTECH.

-

5(6)-TAMRA cadaverine - Tenova Pharma.

-

Excitation spectra of the donor (D, 5/6 TAMRA), acceptor (A, free HiLyte647) - ResearchGate.

-

5(6)-TAMRA SE (5(6)-Carboxytetramethylrhodamine N-succinimidyl ester) - MedChemExpress.

-

6-TAMRA Cadaverine - Vector Labs.

-

HOOK™ Dye Labeling Kit (5/6) TAMRA-SE - G-Biosciences.

-

Optical Properties and Application of a Reactive and Bioreducible Thiol-Containing Tetramethylrhodamine Dimer - NIH/PMC.

-

Fluorescence polarization assay of 5 nM 5(6)-TAMRA labeled short NPY - ResearchGate.

-

TAMRA Acid - AxisPharm.

Sources

- 1. vectorlabs.com [vectorlabs.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. abpbio.com [abpbio.com]

- 4. tenovapharma.com [tenovapharma.com]

- 5. HOOK™ Dye Labeling Kit (5/6) TAMRA-SE (Rhodamine) [gbiosciences.com]

- 6. docs.aatbio.com [docs.aatbio.com]

- 7. empbiotech.com [empbiotech.com]

- 8. empbiotech.com [empbiotech.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Optical Properties and Application of a Reactive and Bioreducible Thiol-Containing Tetramethylrhodamine Dimer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. TAMRA Acid | AxisPharm [axispharm.com]

Principle of fluorescence of 5(6)-TAMRA

The Principle of Fluorescence of 5(6)-TAMRA: A Technical Guide

Executive Summary

5(6)-Carboxytetramethylrhodamine (TAMRA) is a foundational fluorophore in modern bio-imaging and molecular diagnostics. Unlike fluorescein, whose fluorescence is heavily pH-dependent, TAMRA offers superior photostability and pH insensitivity across the physiological range. This guide dissects the photophysical mechanisms governing TAMRA's fluorescence, its structural isomerism (5- vs. 6-TAMRA), and the critical bioconjugation chemistries required for high-fidelity labeling. It is designed for scientists requiring a deep mechanistic understanding to optimize Fluorescence Resonance Energy Transfer (FRET) assays and quantitative microscopy.

Part 1: Chemical & Photophysical Fundamentals

Structural Isomerism: 5-TAMRA vs. 6-TAMRA

Commercial "TAMRA" is often supplied as a mixture of two isomers, 5-TAMRA and 6-TAMRA.[1][2] These isomers differ in the position of the carboxyl group on the bottom benzene ring relative to the xanthene core.

-

5-TAMRA: The carboxyl group is at the 5-position.[3] It is generally preferred for peptide and protein labeling due to slightly better spatial separation between the dye and the conjugate, reducing steric hindrance.

-

6-TAMRA: The carboxyl group is at the 6-position.[4][5] It is predominantly used for nucleotide labeling and DNA sequencing applications.[1][2]

While their spectral properties are nearly identical, separating them is critical for high-resolution separations (e.g., HPLC) where the two isomers would elute as split peaks, complicating data analysis [1].

Photophysical Specifications

TAMRA belongs to the rhodamine class of dyes. Its fluorescence arises from a rigid xanthene ring structure that restricts internal rotation, thereby minimizing non-radiative energy loss (internal conversion) and maximizing photon emission.

| Property | Value | Notes |

| Excitation Max | 546 nm | Optimal for 532 nm or 546 nm laser lines.[2][6] |

| Emission Max | 579 nm | Bright orange fluorescence. |

| Extinction Coeff.[1][2][6] ( | ~95,000 | High absorptivity allows for sensitive detection. |

| Quantum Yield ( | ~0.10 - 0.30 | Lower than fluorescein but highly photostable. |

| Stokes Shift | ~33 nm | Sufficient to separate excitation/emission light. |

| pKa | ~6.5 | Fluorescence is stable between pH 7.0 and 9.0. |

Part 2: Mechanism of Fluorescence

The Jablonski Diagram

The fluorescence of TAMRA is governed by electronic transitions between the ground state (

Because the energy gap between the lowest vibrational level of

Figure 1: Jablonski diagram illustrating the electronic transitions of TAMRA.[7] Green arrow indicates excitation; Yellow arrow indicates fluorescence emission.

Quenching Mechanisms

TAMRA is susceptible to concentration-dependent quenching.

-

H-Dimer Formation: At high labeling densities, planar TAMRA molecules stack (forming H-dimers), causing non-fluorescent dissipation of energy.

-

FRET: TAMRA acts as an acceptor for Fluorescein (FAM) or a donor for Cy5.

Part 3: Bioconjugation Chemistry[3][7]

NHS Ester Chemistry

The most common method for attaching TAMRA to proteins is via N-hydroxysuccinimide (NHS) esters. The 5(6)-TAMRA-SE reacts with primary amines (

Critical Reaction Parameters:

-

pH: The reaction requires unprotonated amines. A buffer pH of 8.3–8.5 is ideal.[9] Below pH 8.0, amines are protonated (

) and unreactive. Above pH 9.0, the NHS ester hydrolyzes rapidly before conjugating [2]. -

Solvent: TAMRA-SE is hydrophobic. It must be dissolved in anhydrous DMSO or DMF before adding to the aqueous protein solution.[3]

Figure 2: Step-by-step workflow for labeling proteins with 5(6)-TAMRA-NHS ester.

Part 4: Applications & FRET

TAMRA is a "workhorse" acceptor in FRET pairs due to its high extinction coefficient and spectral overlap with common donors.

Common FRET Pairs

| Donor | Acceptor | Förster Radius ( | Application |

| Fluorescein (FAM) | TAMRA | 55 Å | Protease assays, Nucleic acid hybridization [3]. |

| TAMRA | Cy5 | ~50-60 Å | Long-range structural analysis. |

| TAMRA | QSY-7 | ~61 Å | "Dark" quenching assays (QSY-7 is non-fluorescent). |

Why FAM-TAMRA?

The emission of FAM (520 nm) overlaps significantly with the absorption of TAMRA (546 nm). This high spectral overlap integral (

Part 5: Validated Experimental Protocol

Protocol: Labeling IgG with 5(6)-TAMRA-SE

Materials:

-

IgG (10 mg/mL in PBS, free of BSA/Azide).

-

Desalting Column (e.g., PD-10 or Sephadex G-25).

Procedure:

-

Buffer Exchange: If IgG is in Tris buffer, exchange into PBS. Tris contains amines and will scavenge the dye.

-

pH Adjustment: Add 100

L of 1M Sodium Bicarbonate to 1 mL of IgG solution to raise pH to ~8.3. -

Dye Addition: Slowly add TAMRA-SE to the protein while vortexing gently. Target a 15:1 molar excess of dye to protein.

-

Calculation: For 1 mg IgG (~150 kDa), use ~50

g TAMRA-SE (~527 Da).

-

-

Incubation: Incubate for 1 hour at room temperature, protected from light.

-

Purification: Pass the reaction mixture through a desalting column equilibrated with PBS. The first colored band to elute is the conjugate; the slower band is free dye.

-

Quantification: Measure Absorbance at 280 nm (

) and 546 nm (-

Correction Factor (CF) for TAMRA at 280 nm is ~0.3 [4].

-

References

-

Kvach, M. V., et al. (2009).[11] Practical synthesis of isomerically pure 5- and 6-carboxytetramethylrhodamines, useful dyes for DNA probes.[11] Bioconjugate Chemistry, 20(8), 1673-1682.[11]

-

Thermo Fisher Scientific. (n.d.). Fluorescence Resonance Energy Transfer (FRET) - Note 1.2. Molecular Probes Handbook.

-

Biotium. (n.d.). TAMRA SE, 5 and 6 isomers Product Information.

-

Vector Laboratories. (n.d.). 5(6)-TAMRA Acid Product Datasheet.

Sources

- 1. interchim.fr [interchim.fr]

- 2. vectorlabs.com [vectorlabs.com]

- 3. youdobio.com [youdobio.com]

- 4. youdobio.com [youdobio.com]

- 5. abcam.cn [abcam.cn]

- 6. vectorlabs.com [vectorlabs.com]

- 7. Molecular Expressions Microscopy Primer: Fluorescence - Jablonski Diagram - Interactive Tutorial [micro.magnet.fsu.edu]

- 8. edinst.com [edinst.com]

- 9. fluidic.com [fluidic.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Practical synthesis of isomerically pure 5- and 6-carboxytetramethylrhodamines, useful dyes for DNA probes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Rhodamine Standard: A Technical Deep Dive into 5(6)-TAMRA and Its Modern Alternatives

The following technical guide is structured to provide actionable, high-level scientific insight into 5(6)-TAMRA, deviating from standard templates to prioritize mechanistic understanding and experimental utility.

Executive Summary

5(6)-Carboxytetramethylrhodamine (TAMRA) remains a workhorse fluorophore in chemical biology, despite the emergence of sulfonated variants like Alexa Fluor.[1] Its utility lies not just in its cost-effectiveness, but in its specific hydrophobic character, cell permeability, and distinct spectral positioning (Ex: ~555 nm / Em: ~580 nm). This guide dissects the critical distinction between the 5- and 6-isomers, benchmarks TAMRA against next-generation dyes, and provides self-validating protocols for bioconjugation.

Part 1: The Isomer Enigma – 5- vs. 6- vs. 5(6)-TAMRA[1][2]

The notation "5(6)-TAMRA" refers to a mixture of two structural isomers.[1][2][3][4] While spectrally indistinguishable in bulk fluorescence measurements, their physical behavior during purification is distinct. This distinction is the most common source of experimental failure in high-precision peptide synthesis.

The Structural Divergence

The carboxyl group used for conjugation is located on the bottom benzene ring (the phthalic acid moiety).

-

5-TAMRA: The carboxyl is para to the xanthene oxygen.

-

6-TAMRA: The carboxyl is meta to the xanthene oxygen.

Mechanistic Impact on HPLC

When labeling small biomolecules (peptides, oligonucleotides), the fluorophore constitutes a significant portion of the total molecular weight and hydrophobicity.

-

The Problem: If you use 5(6)-TAMRA (the mixture) to label a peptide, you will generate two distinct product species.[1] On a C18 Reverse-Phase HPLC column, these isomers often resolve into two separate peaks (split peaks), complicating purification and yield calculation.

-

The Solution:

-

For Peptides: Use Pure 5-TAMRA .[1] It typically yields a cleaner single peak and is historically preferred for peptide chemistry.

-

For Nucleotides: Pure 6-TAMRA is the standard legacy choice for DNA sequencing and oligo labeling.

-

For Proteins (Antibodies): Use 5(6)-TAMRA .[1][5][6] Large proteins mask the subtle hydrophobicity differences between isomers; the mixture is cost-effective and does not affect the final fluorescence readout.

-

Caption: Decision logic for selecting between mixed isomers and single isomers based on target molecular weight and purification requirements.

Part 2: Comparative Photophysics

TAMRA occupies the "orange" channel, often excited by 532 nm or 543 nm lasers (HeNe).[1] While robust, it faces competition from sulfonated rhodamines (Alexa Fluor) and rigidized xanthenes (ROX).[1]

Data Summary Table

| Property | 5(6)-TAMRA | Rhodamine B | ROX (Carboxy-X-Rhodamine) | Alexa Fluor 546 |

| Excitation Max (nm) | 546 | 553 | 575 | 556 |

| Emission Max (nm) | 575 | 576 | 602 | 573 |

| Extinction Coeff.[1] ( | 92,000 | 106,000 | 82,000 | 112,000 |

| Quantum Yield (QY) | 0.30 - 0.60* | 0.31 - 0.70 | ~0.70 | ~0.79 |

| Photostability | Moderate | Low | Moderate | High |

| Solubility | DMSO/DMF (Hydrophobic) | Ethanol/Water | DMSO/DMF | Water (Highly Soluble) |

| Primary Application | FRET Acceptor, Peptides | Staining (Histology) | DNA Sequencing | High-End Imaging |

*Note: TAMRA's QY is highly environment-dependent.[1] It is quenched by proximity to guanosine residues in DNA and by self-stacking in proteins.

Critical Analysis

-

TAMRA vs. Alexa 546: Alexa Fluor 546 is essentially a sulfonated TAMRA. The sulfonation adds negative charges, preventing dye aggregation (self-quenching) and drastically increasing water solubility and photostability. Choose Alexa 546 for microscopy where photobleaching is a concern.[7] Choose TAMRA for intracellular delivery of peptides, as the sulfonated dyes are often too polar to cross cell membranes passively.

-

TAMRA vs. ROX: ROX has "julolidine" rings that rigidify the structure, red-shifting the spectrum.[8] ROX is distinct from TAMRA and is often used as a separate color channel (Red vs. Orange).[1]

Part 3: Bioconjugation Mechanics (NHS-Ester Chemistry)[1]

The most reliable method for attaching TAMRA to biomolecules is via NHS-Ester (N-hydroxysuccinimide) chemistry.[1] This reaction targets primary amines (Lysine residues or N-termini).[1]

The "Hydrolysis Race"

NHS-esters are unstable in aqueous solution.[1] They face a kinetic competition:

-

Amidation (Desired): Reaction with the amine to form a stable amide bond.[1][9]

-

Hydrolysis (Undesired): Reaction with water to form the non-reactive carboxylic acid.[1]

Critical Parameter: pH Control.

-

pH < 7.0: Amine is protonated (

) and unreactive.[1] -

pH > 9.0: Hydrolysis of the NHS ester accelerates faster than the conjugation.

-

Optimal pH: 8.3 (Sodium Bicarbonate buffer).[1]

Caption: Step-by-step workflow for NHS-ester conjugation, emphasizing anhydrous handling and pH buffering.

Part 4: Experimental Protocols

Protocol A: Labeling an Antibody with 5(6)-TAMRA-SE

Objective: Label IgG with a Degree of Labeling (DOL) of 3–5 dyes per protein.[1]

Materials:

-

Purification Column (e.g., Sephadex G-25 or PD-10)[1]

Step-by-Step:

-

Protein Prep: Exchange protein buffer to 100 mM Sodium Bicarbonate (pH 8.3). Ensure no Tris or Azide is present. Concentration should be >2 mg/mL.[1]

-

Dye Solubilization: Dissolve 1 mg TAMRA-SE in 100

L anhydrous DMSO immediately before use. Do not store this solution. -

Molar Excess Calculation: For antibodies (150 kDa), use a 15-20x molar excess of dye.[1]

-

Calculation:

[1]

-

-

Reaction: Add dye solution dropwise to the stirring protein solution. Incubate for 1 hour at Room Temperature in the dark.

-

Quenching: Add 100

L of 1M Tris (pH 8.0) to stop the reaction. -

Purification: Run the mixture through a desalting column equilibrated with PBS. The first colored band is the conjugate; the slower band is free dye.

Protocol B: Self-Validation (Calculating DOL)

Trust but verify.[1] You must calculate how many dyes attached to your protein.

-

Measure Absorbance at 280 nm (

) and 555 nm ( -

Correction Factor (CF): TAMRA absorbs slightly at 280 nm.[1] CF for TAMRA is ~0.30.

-

Calculate Protein Concentration:

[1] -

Calculate DOL:

[1]-

for TAMRA

-

for TAMRA

Part 5: Advanced Applications (FRET)[1]

TAMRA is a classic FRET Acceptor (Fluorescence Resonance Energy Transfer).[1][12]

-

Classic Pair: FAM (Donor)

TAMRA (Acceptor).[1] -

Förster Radius (

): ~55 Å.[1] -

Mechanism: When FAM is excited at 488 nm, if TAMRA is within ~5-10 nm, FAM emission is quenched, and TAMRA emits at 580 nm.

-

Application: Protease assays. A peptide containing FAM-Sequence-TAMRA is non-fluorescent (or red) due to FRET.[1] Upon cleavage, FAM is released from proximity, restoring bright green fluorescence.

References

Sources

- 1. 5(6)-Carboxytetramethylrhodamine (TAMRA) (CAS 98181-63-6) | Abcam [abcam.com]

- 2. 5(6)-TAMRA [5-(and-6)-Carboxytetramethylrhodamine] "Formulated" [anaspec.com]

- 3. docs.aatbio.com [docs.aatbio.com]

- 4. (5 and 6)-CarboxyTetramethylrhodamine, Mixed Isomers (5,6-TAMRA-OH), 100 mg, ABI (5 mL / 20 mm Septum) | LGC, Biosearch Technologies [biosearchtech.com]

- 5. interchim.fr [interchim.fr]

- 6. vectorlabs.com [vectorlabs.com]

- 7. bitesizebio.com [bitesizebio.com]

- 8. Long-Wavelength Rhodamines, Texas Red Dyes and QSY Quenchers—Section 1.6 | Thermo Fisher Scientific - CN [thermofisher.cn]

- 9. youdobio.com [youdobio.com]

- 10. biotium.com [biotium.com]

- 11. youdobio.com [youdobio.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Amine-reactive 5(6)-TAMRA labeling of peptides

Title: Application Note: High-Efficiency Amine-Reactive 5(6)-TAMRA Labeling of Peptides

Introduction & Mechanistic Principles

5(6)-TAMRA (Tetramethylrhodamine) succinimidyl ester (SE) is a premier red-fluorescent probe (Ex/Em ~546/575 nm) utilized extensively in fluorescence polarization, FRET, and cellular imaging assays[1]. The conjugation relies on the nucleophilic attack of a primary amine—either the N-terminal

Causality in Reaction Conditions (E-E-A-T) As a self-validating system, successful NHS ester conjugation requires strict control over the reaction microenvironment. Deviations inevitably lead to probe hydrolysis or peptide precipitation:

-

The pH Tightrope : The reaction is exquisitely sensitive to pH. The optimal pH window is strictly 8.3–8.5[3]. At a lower pH, primary amines remain protonated (

) and lack the nucleophilicity required to attack the ester[4]. Conversely, at a pH > 8.5, the hydroxide ions ( -

Solvent Integrity : NHS esters are highly susceptible to moisture-induced degradation. They must be reconstituted in anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)[3]. When using DMF, it is critical to use high-quality, amine-free grades; degraded DMF generates dimethylamine (detectable by a fishy odor), which will competitively react with the TAMRA-SE and plummet peptide labeling yields[5].

-

Isomeric Composition : 5(6)-TAMRA-SE is a mixture of the 5- and 6-carboxy isomers. While highly cost-effective for general labeling, conjugation with the mixed isomer will yield two distinct product peaks during Reverse-Phase HPLC (RP-HPLC) purification. For highly sensitive structural or quantitative assays, utilizing single isomers (e.g., 5-TAMRA-SE or 6-TAMRA-SE) is strongly recommended to ensure reproducible chromatographic profiles and consistent photophysical properties[6].

Pathway Visualization

Below is the kinetic competition inherent to NHS ester labeling, illustrating the critical need for strict pH control to favor amidation over hydrolysis.

Caption: Competing pathways of TAMRA NHS ester amidation vs. hydrolysis dictated by buffer pH.

Quantitative Optimization Parameters